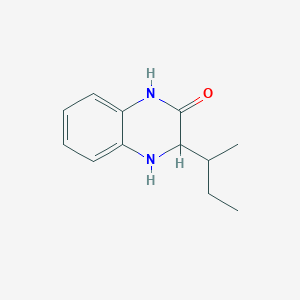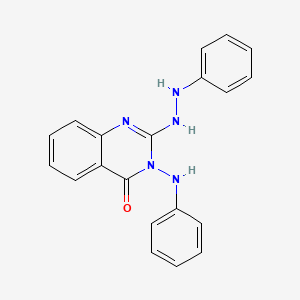
4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an anilino group at the 3-position and a phenylhydrazino group at the 2-position, making it a unique and interesting molecule for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with the quinazolinone core.
Addition of the Phenylhydrazino Group: The phenylhydrazino group can be added through a condensation reaction between the quinazolinone core and phenylhydrazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The anilino and phenylhydrazino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone, 3-anilino-2-(2-methylhydrazino)
- 4(3H)-Quinazolinone, 3-anilino-2-(2-ethylhydrazino)
- 4(3H)-Quinazolinone, 3-anilino-2-(2-propylhydrazino)
Uniqueness
4(3H)-Quinazolinone, 3-anilino-2-(2-phenylhydrazino)- is unique due to the presence of the phenylhydrazino group, which imparts distinct chemical and biological properties compared to its analogs with different hydrazino substituents. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
16802-76-9 |
|---|---|
分子式 |
C20H17N5O |
分子量 |
343.4 g/mol |
IUPAC名 |
3-anilino-2-(2-phenylhydrazinyl)quinazolin-4-one |
InChI |
InChI=1S/C20H17N5O/c26-19-17-13-7-8-14-18(17)21-20(23-22-15-9-3-1-4-10-15)25(19)24-16-11-5-2-6-12-16/h1-14,22,24H,(H,21,23) |
InChIキー |
FARFHCCTCHEBKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NNC2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
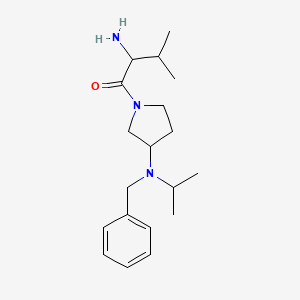
![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
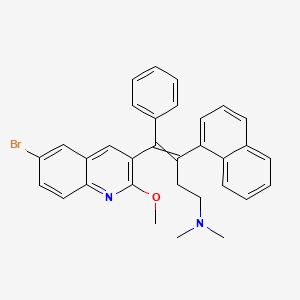
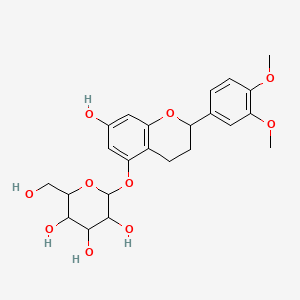


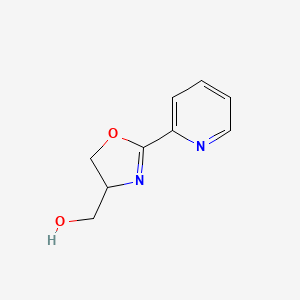
![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
